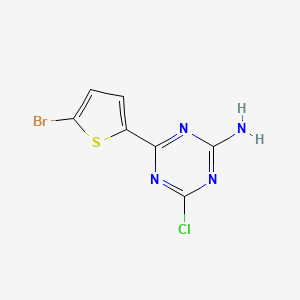![molecular formula C24H28N2O B13185770 (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with a complex structure It features a dimethylamino group, a triphenylmethyl group, and a hydroxyl group attached to a propan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the dimethylamino group. The triphenylmethyl group is then added through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The dimethylamino and triphenylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups in place of the dimethylamino or triphenylmethyl groups.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the triphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-3-(Dimethylamino)-2-[(phenylmethyl)amino]propan-1-ol
- (2S)-3-(Dimethylamino)-2-[(tert-butyl)amino]propan-1-ol
- (2S)-3-(Dimethylamino)-2-[(benzyl)amino]propan-1-ol
Uniqueness
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol is unique due to the presence of the bulky triphenylmethyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules. The chiral nature of the compound also adds to its uniqueness, making it valuable in the study of stereochemistry and chiral drug design.
Eigenschaften
Molekularformel |
C24H28N2O |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
(2S)-3-(dimethylamino)-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C24H28N2O/c1-26(2)18-23(19-27)25-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,25,27H,18-19H2,1-2H3/t23-/m0/s1 |
InChI-Schlüssel |
LDWOHBXKQDBJTQ-QHCPKHFHSA-N |
Isomerische SMILES |
CN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




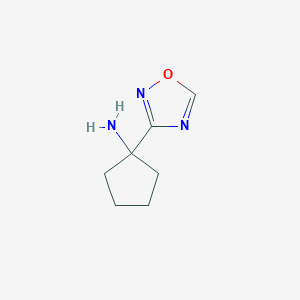
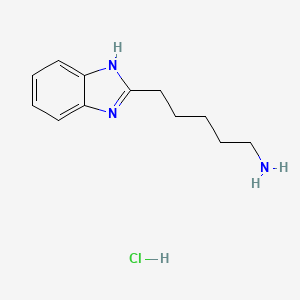
![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
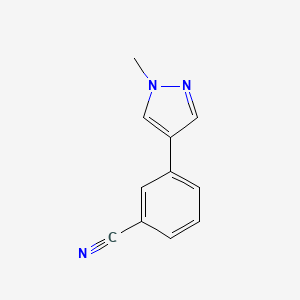
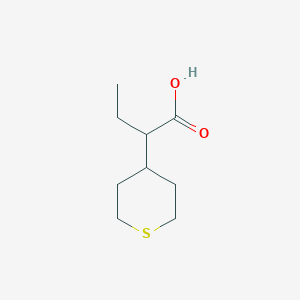

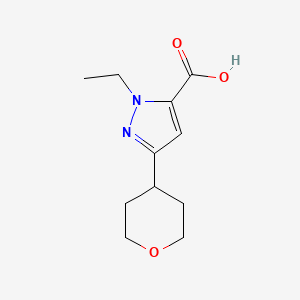
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)



